N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19NO5S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One area of research involves the development of new compounds for photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. For example, the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Biomass Conversion and Sustainable Materials
Another significant application is in the conversion of biomass into furanic compounds, which can serve as sustainable alternatives to petroleum-based building blocks in the production of plastics and fine chemicals. Research has focused on the efficient production of hydroxymethylfurfural (HMF) from fructose, highlighting the potential of furan derivatives obtained from renewable biomass resources (Román‐Leshkov, Chheda, & Dumesic, 2006).
Anticancer and Antiangiogenic Activities
Compounds with benzenesulfonamide derivatives have been studied for their anticancer and antiangiogenic activities. Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising antiproliferative activity against cancer cells and potential as vascular disrupting agents (Romagnoli et al., 2015).
Chemical Synthesis and Modification
Research in chemical synthesis and modification techniques has led to the development of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through gold(I)-catalyzed cascade reactions. These reactions involve a 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids and potentially offering new pathways for the synthesis of complex molecules (Wang et al., 2014).
Safety and Hazards
Future Directions
The field of furan chemistry is continuously evolving, with new synthesis methods and applications being developed . Furan platform chemicals (FPCs) derived from biomass (like furfural and 5-hydroxy-methylfurfural) are of particular interest, as they can be economically synthesized from biomass . These FPCs have a wide range of potential applications, beyond the broadly promoted manufacture of fuels and monomers .
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Furan derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the furan ring in similar compounds has been noted to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives are known for their diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
The synthesis of similar furan derivatives has been carried out under various conditions, suggesting that environmental factors may play a role .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-10-6-14(20-3)15(7-11(10)2)22(18,19)16-8-13(17)12-4-5-21-9-12/h4-7,9,13,16-17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQXBQYTIPALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.